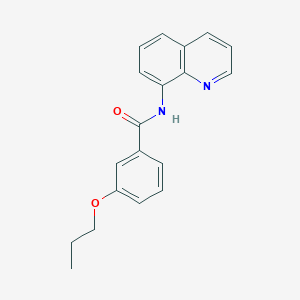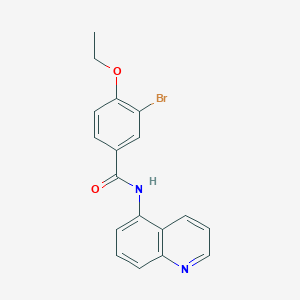
3-propoxy-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propoxy-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of quinoline derivatives with benzamide compounds. One common method is the copper-mediated tandem C(sp2)–H amination, which provides quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method is efficient and avoids the use of sensitive and expensive metals.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale chemical reactions using transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-propoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinones, while reduction may produce different quinoline derivatives .
Scientific Research Applications
3-propoxy-N-(quinolin-8-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-propoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocycle with significant biological activities.
Quinolone: A class of synthetic antimicrobials used to treat bacterial infections.
Uniqueness
3-propoxy-N-(quinolin-8-yl)benzamide is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner compared to other quinoline derivatives . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-propoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22) |
InChI Key |
UDINJTYVMUUTFT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B314971.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B314973.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B314974.png)
![[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE](/img/structure/B314977.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B314979.png)
![N-[3-chloro-2-(morpholin-4-yl)phenyl]-3-propoxybenzamide](/img/structure/B314982.png)
![N-({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B314983.png)
![2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol](/img/structure/B314984.png)
![4-{[(2,6-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B314986.png)
![4-{[(2,4-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B314987.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B314988.png)
![4-{[(4-Ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B314990.png)
![1-[(2-{[2-(Benzyloxy)benzyl]amino}ethyl)amino]-2-propanol](/img/structure/B314994.png)
